tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate

Medicinal Chemistry Stereochemistry Building Blocks

Researchers requiring 5-phenylpyrrolidine scaffolds face premium pricing for stereochemically resolved analogs. CAS 1253789-67-1, supplied as an undefined stereochemistry mixture, eliminates chiral resolution costs, delivering an economical Boc-protected building block for reaction optimization and non-stereoselective derivatization. • Cost-efficient precursor to free 5-phenylpyrrolidin-3-amine via Boc deprotection • Compatible with reductive amination, amide coupling, and sulfonamide synthesis workflows • Consistent 95% purity ensures reliable batch-to-batch performance across multi-step sequences

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1253789-67-1
Cat. No. B594849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-phenylpyrrolidin-3-yl)carbamate
CAS1253789-67-1
Synonymstert-butyl 5-phenylpyrrolidin-3-ylcarbamate
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(NC1)C2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-13(16-10-12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)
InChIKeyNYHRWBNVAKQKGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate: Chemical Overview


tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate (CAS 1253789-67-1), systematically named tert-butyl N-(5-phenylpyrrolidin-3-yl)carbamate, is a pyrrolidine-based carbamate with the molecular formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group at the 3-amino position of a pyrrolidine ring bearing a phenyl substituent at the 5-position. The CAS number 1253789-67-1 corresponds to the compound with undefined stereochemistry at the pyrrolidine chiral centers, and multiple commercial vendors offer this compound at 95% purity for research and development applications .

1
Suitable for non-stereoselective synthetic routes where chiral purity is not a requirement.
2
Provides a cost-effective Boc-protected 5-phenylpyrrolidine scaffold for reaction optimization.
3
Compatible with chiral resolution workflows for in-house generation of enantiopure derivatives.

Generic Substitution Pitfalls for tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate


The pyrrolidine scaffold in tert-butyl (5-phenylpyrrolidin-3-yl)carbamate contains two stereogenic centers at the 3- and 5-positions of the heterocyclic ring. In stereochemically undefined material (CAS 1253789-67-1), the product is supplied as a mixture of diastereomers and enantiomers with unpredictable stereochemical composition. Generic substitution using alternative pyrrolidine carbamates such as 4-phenyl positional isomers, 1-Boc-protected pyrrolidine-3-carboxylic acid derivatives lacking the 5-phenyl moiety, or even the stereochemically defined cis-isomer (CAS 1955497-99-0) and (3S,5S)-enantiomer (CAS 1969287-72-6) produces fundamentally different molecular entities with distinct three-dimensional geometries . These stereochemical variations directly affect receptor binding conformations, enzyme active site interactions, and downstream derivatization outcomes in multi-step synthetic sequences [1].

Risk

Regioisomeric 4-phenyl analogs present distinct spatial vectors; a 1,2- vs. 1,3-substitution pattern may shift downstream synthetic outcomes and binding conformations.

Risk

cis-Defined racemate (CAS 1955497-99-0) and (3S,5S) enantiomer (CAS 1969287-72-6) are stereochemically distinct entities; direct substitution without chiral validation may not reproduce stereospecific interactions.

Risk

Mixture of diastereomers in stereochemically undefined material limits batch-to-batch stereochemical reproducibility, potentially affecting derivatization selectivity.

Stereochemical Evidence: tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate vs. Defined Analogs


Stereochemical Undefined vs. cis-Defined Racemate: Synthetic Utility

CAS 1253789-67-1 is supplied as stereochemically undefined material (no specified stereochemical configuration at the 3- and 5-positions of the pyrrolidine ring), whereas CAS 1955497-99-0 is specifically the cis-configured racemate, rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate . The undefined stereochemistry of 1253789-67-1 renders it a mixture of cis and trans diastereomers, each with distinct three-dimensional geometries that cannot be controlled in subsequent derivatization reactions unless chromatographic separation is performed .

Stereochem. undefined vs. cis-racemate
Class-level inference
Undefined mixture vs. cis-configured racemate (CAS 1955497-99-0) and (3S,5S) enantiomer
Supports procurement choice when stereochemical outcome is non-critical or chiral resolution is planned.
Stereochemistry inferred from absence of (R/S) or (cis/trans) descriptors.
Medicinal Chemistry Stereochemistry Building Blocks

5-Phenyl vs. 4-Phenyl Regioisomer Scaffolds: Synthetic Handle Divergence

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate (CAS 1253789-67-1) bears the phenyl substituent at the 5-position of the pyrrolidine ring and the Boc-protected amino group at the 3-position, creating a 1,3-relationship between functionalizable sites. In contrast, 4-phenylpyrrolidine carbamate regioisomers such as tert-butyl (4-phenylpyrrolidin-3-yl)carbamate (CAS not specified in results) position the phenyl group at the 4-position, adjacent to the protected amino moiety . This regioisomeric difference yields fundamentally distinct spatial arrangements of the phenyl ring relative to the protected amine, resulting in different conformational preferences and distinct vectors for subsequent functionalization at the unprotected pyrrolidine nitrogen .

5-Phenyl vs. 4-Phenyl regioisomer
Class-level inference
5-Phenyl (1,3-relationship) vs. 4-Phenyl (1,2-relationship) scaffold geometry
Positional isomer choice determines accessible derivative families and spatial target accommodation.
Structure-based comparison; no quantitative biological data for direct comparison.
Organic Synthesis Regiochemistry Scaffold Differentiation

Undefined Stereochemistry vs. Enantiopure (3S,5S): Cost-Benefit Analysis

CAS 1253789-67-1 is commercially available from multiple vendors at 95% minimum purity . The (3S,5S) enantiomerically pure analog, tert-butyl ((3S,5S)-5-phenylpyrrolidin-3-yl)carbamate (CAS 1969287-72-6), is also available as a separate commercial product . The undefined stereochemistry of 1253789-67-1 eliminates the need for chiral chromatographic separation or asymmetric synthetic steps during manufacture, making it the economically rational selection when stereochemical outcome is not critical to downstream application requirements .

Undefined vs. Enantiopure (3S,5S)
Class-level inference
Undefined stereochemistry (≥95% purity) vs. (3S,5S) enantiomer (98% purity)
Cost-effective route for non-stereoselective applications; enantiopure analog reserved for defined stereochemical requirements.
Purity specifications comparable; data from vendor technical datasheets.
Procurement Strategy Cost-Benefit Analysis Synthetic Intermediate

5-Phenylpyrrolidine-3-carbamate Scaffold in Non-Classical Antifolates

The 5-(N-phenylpyrrolidin-3-yl) scaffold has been specifically employed in the synthesis and biological evaluation of non-classical antifolate antitumor agents, including 5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidines and 2,4-diamino-(N-phenylpyrrolidin-3-yl)-6(5H)-oxopyrimidines [1]. In these studies, the N-phenylpyrrolidin-3-yl moiety serves as the critical linker between the pyrimidine antifolate core and the phenyl substituent. Alternative pyrrolidine substitution patterns (e.g., 4-phenyl, 2-phenyl, or N-unsubstituted pyrrolidines) would not produce the same spatial arrangement required for dihydrofolate reductase (DHFR) binding pocket accommodation and cytotoxic activity [2].

Antifolate scaffold precedent
Supporting evidence
5-(N-phenylpyrrolidin-3-yl) scaffold evaluated in antifolate cytotoxicity assays
Provides a reported starting point for non-classical antifolate research; 4-phenyl regioisomers lack this specific literature validation.
Qualitative SAR; in vitro tumor cell line models (compounds 25a-i, 26a,b,c,f,h,i).
Antitumor Agents Antifolates Medicinal Chemistry

Application Scenarios for tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate


Non-Stereoselective Multi-Step Synthesis

When the synthetic target does not require stereochemical control at the pyrrolidine ring positions, CAS 1253789-67-1 provides an economical Boc-protected amine building block with a 5-phenylpyrrolidine core. The undefined stereochemistry eliminates the cost premium associated with chiral resolution or asymmetric synthesis, making it the rational procurement choice for reaction optimization, protecting group strategy development, and non-stereoselective derivatization sequences .

In-House Chiral Resolution and Library Generation

Research groups equipped with chiral chromatography capabilities or asymmetric synthetic methodologies may purposefully select the undefined stereochemistry material (1253789-67-1) as a cost-efficient feedstock. Subsequent chiral separation yields both the cis-racemate and individual enantiomers in quantities appropriate for preliminary structure-activity relationship screening, while avoiding the premium pricing of pre-resolved stereochemically defined analogs .

Medicinal Chemistry Scaffold Exploration of 5-Phenylpyrrolidine-3-amine

For medicinal chemistry programs exploring the 5-phenylpyrrolidin-3-yl scaffold, CAS 1253789-67-1 serves as the direct Boc-protected precursor to the free 5-phenylpyrrolidin-3-amine. This amine intermediate can be further functionalized via reductive amination, amide bond formation, or sulfonamide synthesis. The specific 5-phenyl substitution pattern distinguishes this scaffold from 4-phenyl and other regioisomeric alternatives, enabling exploration of a distinct chemical space with documented precedent in antifolate antitumor research [1].

Analytical Reference Standard and Process Control

In process chemistry and analytical development workflows, CAS 1253789-67-1 may be employed as a reference standard for HPLC method development, impurity profiling, or reaction monitoring when synthesizing related pyrrolidine carbamate derivatives. The compound's availability at standardized 95% purity from multiple commercial sources ensures batch-to-batch consistency suitable for analytical qualification purposes .

Application
Selection Property
Validation Focus
Non-stereoselective multi-step synthesis
Cost-effective Boc-protected 5-phenylpyrrolidine core
Batch-to-batch purity and protecting group stability
In-house chiral resolution and library generation
Undefined stereochemistry feedstock for chiral chromatography
Separation efficiency and enantiomeric enrichment verification
Medicinal chemistry scaffold exploration
Direct precursor to 5-phenylpyrrolidin-3-amine
Regioisomeric scaffold differentiation and antifolate literature context
Analytical reference standard and process control
Standardized 95% purity from multiple sources
HPLC method development and impurity profiling consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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